

# VZ185: A Comprehensive Technical Guide to a Potent and Selective BRD7/BRD9 Degrader

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**VZ185** is a highly potent, selective, and rapid dual degrader of Bromodomain-containing protein 7 (BRD7) and Bromodomain-containing protein 9 (BRD9), developed through an iterative and rational design process. This bifunctional molecule, a Proteolysis Targeting Chimera (PROTAC), leverages the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins. **VZ185** has demonstrated significant potential as a chemical probe to explore the biological functions of BRD7 and BRD9 and as a lead compound for the development of novel therapeutics. This document provides an in-depth technical overview of the discovery, mechanism of action, and key experimental data related to **VZ185**.

### Introduction

BRD7 and BRD9 are subunits of the human SWI/SNF (BAF) chromatin remodeling complexes, which play a crucial role in regulating gene expression. Dysregulation of these proteins has been implicated in various cancers, making them attractive targets for therapeutic intervention. **VZ185** was developed by researchers at the University of Dundee in collaboration with Boehringer Ingelheim and Promega to overcome the challenges of targeting these proteins with traditional inhibitors.[1][2] As a PROTAC, **VZ185** offers a distinct mechanism of action, inducing protein degradation rather than just inhibition, which can lead to a more profound and sustained biological effect.



## **Discovery and Development**

The development of **VZ185** was a result of a systematic, iterative design approach.[3][4][5] Initial efforts to develop a VHL-based degrader for BRD9 were unsuccessful, suggesting an incompatibility between the target and the E3 ligase.[3][5] However, through systematic modifications of the linker and conjugation patterns, researchers were able to optimize the ternary complex formation between **VZ185**, BRD9/7, and VHL, leading to the discovery of the highly potent and selective **VZ185**.[3][4][5] This work provided a roadmap for developing PROTACs for seemingly incompatible target-ligase pairs.[3][4]

#### **Mechanism of Action**

**VZ185** functions by hijacking the cell's natural protein disposal system. It acts as a molecular bridge, simultaneously binding to the bromodomain of BRD7 or BRD9 and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target protein. The poly-ubiquitinated BRD7 or BRD9 is then recognized and degraded by the proteasome, leading to its rapid and efficient removal from the cell.





Click to download full resolution via product page

Figure 1: VZ185 Mechanism of Action.

## **Quantitative Data**

**In Vitro Potency and Ternary Complex Formation** 

| Parameter                                 | VZ185     | cis-VZ185<br>(Negative Control) | Reference |
|-------------------------------------------|-----------|---------------------------------|-----------|
| ITC (VHL binary KD)<br>[nM]               | 26 ± 9    | n.d.                            | [6]       |
| ITC (VHL ternary KD with BRD9-BD) [nM]    | 27 ± 3    | n.d.                            | [6]       |
| ITC (BRD9-BD binary<br>KD) [nM]           | 5.1 ± 0.6 | n.d.                            | [6]       |
| FP (VHL binary KD)<br>[nM]                | 35 ± 5    | n.d.                            | [6]       |
| FP (VHL ternary KD with BRD9-BD) [nM]     | 35 ± 6    | n.d.                            | [6]       |
| ITC/FP (Cooperativity, α)                 | 1.0       | n.d.                            | [6]       |
| Ternary Complex Stability (ΔG) [kcal/mol] | -21.7     | n.d.                            | [1][6]    |

**Cellular Activity: Degradation** 



| Assay                       | Cell Line | Target     | DC50 [nM] | Dmax   | Reference |
|-----------------------------|-----------|------------|-----------|--------|-----------|
| Western Blot<br>(8h)        | RI-1      | BRD9       | 1.8       | ~95%   | [1][6]    |
| BRD7                        | 4.5       | ~95%       | [1][6]    |        |           |
| Live-cell<br>HiBiT          | HEK293    | HiBiT-BRD9 | 4.0       | -      | [6][7]    |
| HiBiT-BRD7                  | 34.5      | -          | [6][7]    |        |           |
| WES<br>Degradation<br>(18h) | EOL-1     | BRD9       | 2.3       | -      | [2][6]    |
| A-204                       | BRD9      | 8.3        | -         | [2][6] |           |

**Cellular Activity: Viability** 

| Assay         | Cell Line | EC50 [nM] | Reference |
|---------------|-----------|-----------|-----------|
| CellTiter-Glo | EOL-1     | 3.4       | [2][6]    |
| A-204         | 39.8      | [2][6]    |           |

**In Vitro Pharmacokinetics** 

| Parameter                     | Species      | Value         | Reference |
|-------------------------------|--------------|---------------|-----------|
| Plasma Stability              | Human, Mouse | High          | [1][2][8] |
| Microsomal Stability          | Human, Mouse | High          | [1][2][8] |
| Aqueous Kinetic<br>Solubility | -            | up to ~100 μM | [1][2][8] |

## **Experimental Protocols**

The following are representative protocols for key experiments used in the characterization of **VZ185**.



## Western Blotting for BRD7/BRD9 Degradation

This protocol describes the assessment of BRD7 and BRD9 protein levels in RI-1 cells following treatment with **VZ185**.

- Cell Culture and Treatment: Plate RI-1 cells and allow them to adhere overnight. Treat cells with various concentrations of **VZ185** (e.g., 0.1 nM to 10 μM) or DMSO as a vehicle control for the desired time (e.g., 8 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against BRD7, BRD9, and a loading control (e.g., β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel-Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. eubopen.org [eubopen.org]
- To cite this document: BenchChem. [VZ185: A Comprehensive Technical Guide to a Potent and Selective BRD7/BRD9 Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611792#vz185-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com